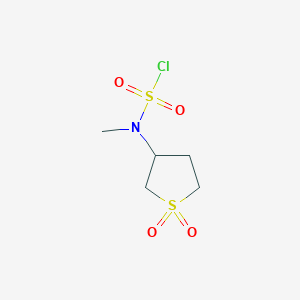
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, also known as FMTC, is an organic compound with a wide range of applications in both scientific research and industry. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of pharmaceuticals. FMTC is also a key component in the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and pesticides. In addition, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research and industry. It has been used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an additive in the production of pharmaceuticals. It has also been used in the synthesis of novel drugs and in the development of new drug delivery systems. In addition, it has been used in the synthesis of heterocyclic compounds and in the production of pesticides.
Mécanisme D'action
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is an organic compound with a wide range of applications in both scientific research and industry. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of pharmaceuticals. The mechanism of action of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex between the 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid molecule and a target molecule, which is then broken down by the action of a base. This results in the formation of a new molecule, which can then be used as a reagent in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid are not yet fully understood. However, it has been found to have an inhibitory effect on the growth of certain bacteria, which suggests that it may be useful in the treatment of bacterial infections. In addition, it has been found to have an effect on the activity of certain enzymes, which suggests that it may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the major advantages of using 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is that it is relatively non-toxic and has a low boiling point, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. However, it is also highly reactive and can react with other compounds, which can lead to the formation of unwanted by-products.
Orientations Futures
The potential applications of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid are numerous, and there are a number of future directions that could be explored. One potential direction is the development of new drug delivery systems that utilize 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as a component. Additionally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as a catalyst in the production of polymers. Additionally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as an additive in the production of pharmaceuticals. Finally, further research could be conducted to explore the potential of 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid as an inhibitor of bacterial growth, which could lead to the development of new treatments for bacterial infections.
Méthodes De Synthèse
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-fluorobenzaldehyde and malononitrile in the presence of sodium hydroxide, the reaction of 4-fluorobenzyl bromide and malononitrile in the presence of potassium carbonate, and the reaction of 4-fluorobenzyl bromide and ethyl acetoacetate in the presence of sodium hydroxide. All of these methods require the use of a strong base, such as sodium hydroxide or potassium carbonate, and a mild reducing agent, such as sodium borohydride.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERPFROZNBSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)






![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)
![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)
![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

